

Pathway 1: Condensation of a Pyridine Sulfonamide with a Pyrimidine Derivative

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Compound of Interest

Compound Name: *Rimsulfuron*

Cat. No.: *B132091*

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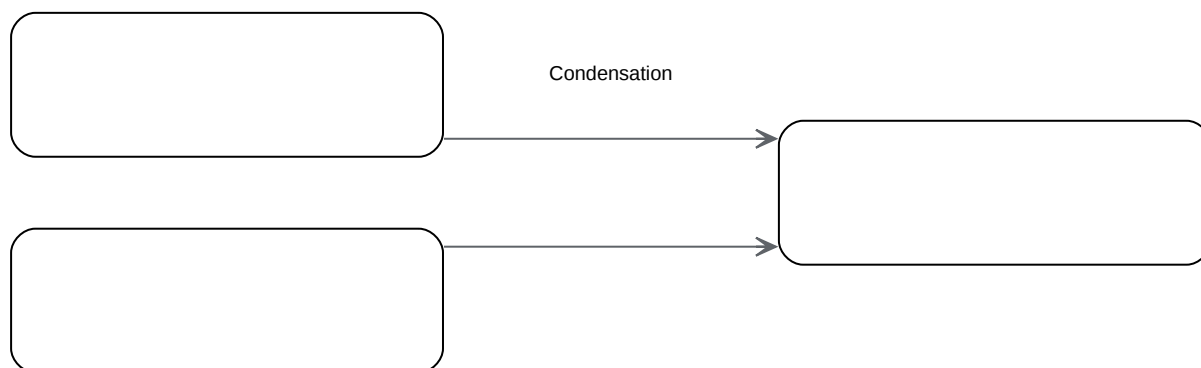
This common synthetic approach involves the coupling of two key heterocyclic intermediates: a substituted pyridine sulfonamide and a substituted pyrimidine. Variations of this pathway are distinguished by the specific form of the pyrimidine reactant.

Route 1a: Direct Condensation with 2-Amino-4,6-dimethoxypyrimidine

This route involves the direct reaction between a pyridine sulfonyl chloride and an amino-pyrimidine.

Core Reaction:

The synthesis of **rimsulfuron** can be achieved through the reaction of 2-sulfamoylchloride-3-sulfonylethylpyridine with 2-amino-4,6-dimethoxypyrimidine.^{[1][2]}



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Caption: Route 1a: Direct condensation to form **rimsulfuron**.

Route 1b: Condensation via a Phenyl Carbamate Intermediate

This variation utilizes a phenyl carbamate derivative of the pyrimidine for the condensation step.

Core Reaction:

This process involves the condensation of 3-ethylsulfonyl-2-ethanesulfonamide pyridine with 4,6-dimethoxy pyrimidine-2-carbamic acid phenyl ester to yield a crude **rimsulfuron** product, which then undergoes purification.[3] A similar pathway is described where 3-(ethyl-sulfonyl)-pyridine-2-sulfonamide is reacted with phenyl 4,6-dimethoxypyrimidin-2-yl-carbamate.[4]

Experimental Protocol:

The following experimental details are derived from patent literature[3]:

1. Preparation of 4,6-Dimethoxypyrimidine-2-phenyl carbamate:

- Reactants: 2-amino-4,6-dimethoxypyrimidine, N,N-dimethylaniline, dioxane, and phenyl chloroformate.

- Procedure:
 - 2-amino-4,6-dimethoxypyrimidine, N,N-dimethylaniline, and dioxane are combined and cooled to 5-15 °C.
 - Phenyl chloroformate is added dropwise.
 - The mixture is heated to 25-35 °C and held for 10 hours.
 - After cooling to 25 °C, dilute sulfuric acid is added.
 - The mixture is stirred for 1 hour, and the crude product is isolated by filtration.

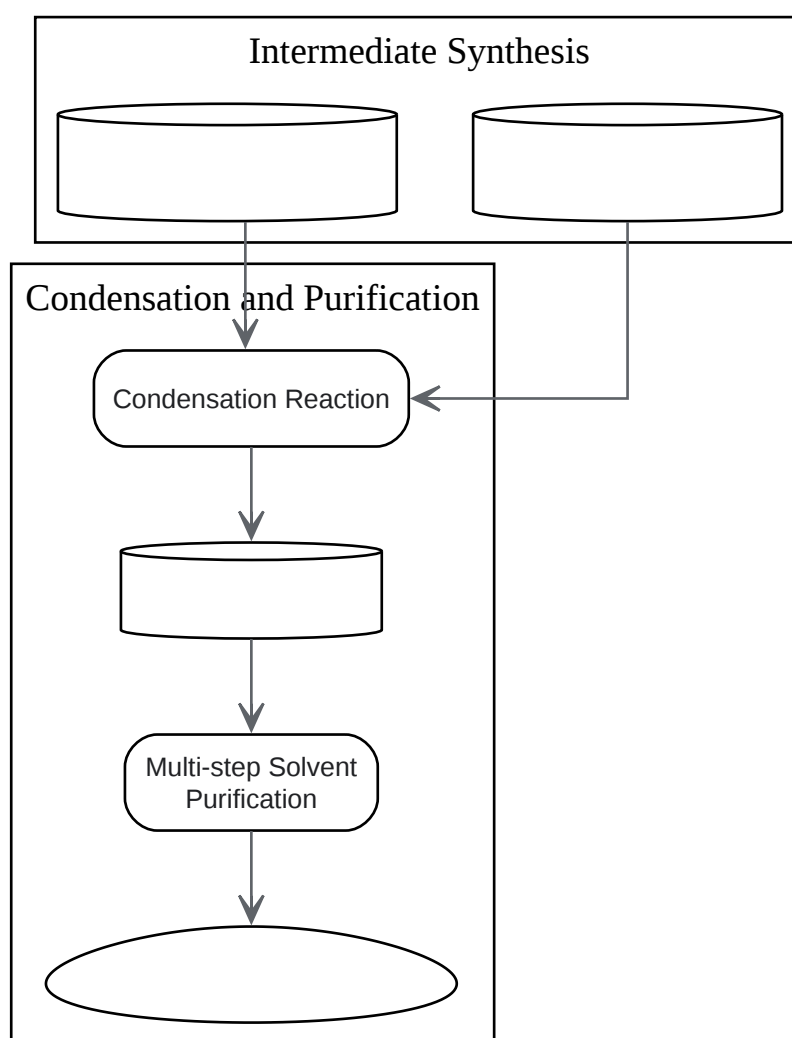
2. Preparation of 3-Ethylsulfonyl-2-ethylsulfamido pyridine:

- Reactants: 3-ethylsulfonyl-2-mercaptopyridine, water, hydrochloric acid, dichloromethane, and sodium hypochlorite.
- Procedure:
 - Water, hydrochloric acid, dichloromethane, and 3-ethylsulfonyl-2-mercaptopyridine are combined and cooled to 3-5 °C.
 - Sodium hypochlorite is added dropwise, maintaining the temperature between 10-15 °C, followed by a 15-minute hold period.
 - The organic phase is separated, and ammonia water is added.
 - When the ammonification conversion is above 85%, the pH is adjusted to 6 with hydrochloric acid.
 - The product is obtained by centrifugation.

3. Condensation and Purification:

- The two intermediates are subjected to a condensation reaction to form crude **rimsulfuron**.
- Purification Steps:

- The crude product is dissolved in a primary solvent (e.g., acetonitrile, chloroform) at 40-100 °C.
- A second solvent is added, and the solution is cooled to -10 to 20 °C to induce precipitation.
- The filtered solid is then stirred in a third solvent at 0-50 °C.
- The purified **rimsulfuron** is obtained after filtration and drying.



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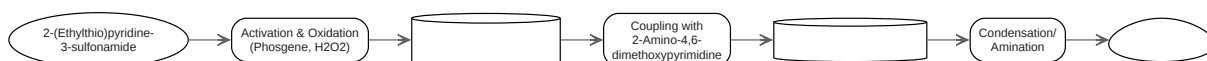
Caption: Workflow for **rimsulfuron** synthesis via a phenyl carbamate intermediate.

Pathway 2: Convergent Synthesis through a Sulfonyl Isocyanate Intermediate

This pathway proceeds through a highly reactive sulfonyl isocyanate intermediate.

Core Reactions:

This convergent multi-step synthesis involves the coupling of 2-amino-4,6-dimethoxypyrimidine with 2-(ethylthio)pyridine-3-sulfonyl isocyanate.[5] The isocyanate is generated in-situ from 2-(ethylthio)pyridine-3-sulfonamide through activation with phosgene or triphosgene, followed by oxidation with hydrogen peroxide.[5] The resulting intermediate undergoes condensation or amination to yield **rimisulfuron**. [5]



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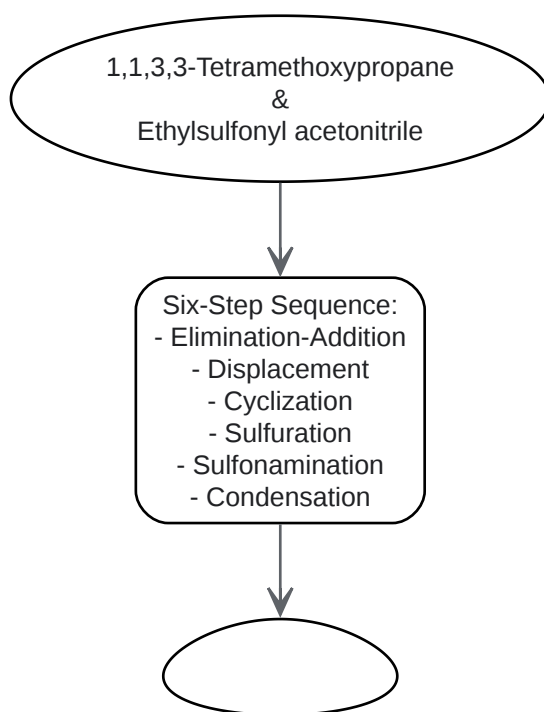
Caption: Synthesis of **rimisulfuron** via a sulfonyl isocyanate intermediate.

Pathway 3: Multi-step Synthesis from Aliphatic Precursors

This pathway constructs the **rimisulfuron** molecule from non-heterocyclic starting materials.

Core Reactions:

Rimisulfuron can be synthesized from 1,1,3,3-tetramethoxypropane and ethylsulfonyl acetonitrile in a six-step process that includes elimination-addition, displacement, cyclization, sulfuration, sulfonation, and condensation.[6]



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Caption: Logical flow of **rimsulfuron** synthesis from aliphatic precursors.

Quantitative Data Summary

Synthesis Pathway	Key Starting Materials	Overall Yield	Final Purity	Reference
Pathway 3	1,1,3,3-Tetramethoxypropane, Ethylsulfonyl acetonitrile	38.8%	>98.5%	[6]
Thesis-described method	Chloroacetonitrile, Ethanethiol, Phenyl carbonochloridate, 4,6-Dimethoxypyrimidin-2-amine	42.3%	>96%	[4]

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